An In-depth Technical Guide to 4-(2-Furoyl)piperazine-1-carboximidamide sulfate: Synthesis, Characterization, and Therapeutic Potential
An In-depth Technical Guide to 4-(2-Furoyl)piperazine-1-carboximidamide sulfate: Synthesis, Characterization, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive preliminary research overview of the novel compound 4-(2-Furoyl)piperazine-1-carboximidamide sulfate. Due to the limited direct literature on this specific molecule, this document synthesizes information from structurally related compounds to project its chemical properties, propose a viable synthetic pathway, and explore its potential pharmacological activities. The guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding and a roadmap for future investigation of this promising chemical entity. The core structure, combining a furoylpiperazine moiety with a carboximidamide (guanidine) group, suggests a rich potential for diverse biological activities, drawing from the established profiles of its constituent chemical classes.
Introduction: The Rationale for a Novel Guanidinylated Furoylpiperazine
The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs with a wide array of therapeutic applications.[1][2] Its unique physicochemical properties, including two basic nitrogen atoms, often impart favorable pharmacokinetic characteristics such as improved aqueous solubility and oral bioavailability.[1] The combination of a piperazine core with other pharmacologically active moieties has been a fruitful strategy in drug discovery.[2][3]
The furoyl group, a five-membered aromatic heterocycle, is also a common feature in bioactive molecules. The addition of a carboximidamide (guanidine) functional group introduces a highly basic, delocalized cationic center. Guanidine-containing compounds are known for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects, often mediated by their ability to interact with biological macromolecules.[4][5][6]
This guide focuses on the sulfate salt of 4-(2-Furoyl)piperazine-1-carboximidamide, a molecule that synergistically combines these three key structural features. We will explore the scientific basis for its design, potential synthesis, and the spectrum of biological activities it may exhibit.
Physicochemical Properties and Characterization
| Property | Inferred Value/Characteristic | Source of Inference |
| Molecular Formula | C10H14N4O2 · H2SO4 | Deduced from structure |
| Molecular Weight | 320.33 g/mol (sulfate salt) | Calculated |
| Appearance | Likely a crystalline solid | General property of salts |
| Melting Point | Expected to be higher than 1-(2-Furoyl)piperazine (67-70 °C) due to salt formation | [7] |
| Solubility | Expected to have good aqueous solubility due to the sulfate salt and polar nature of the molecule | [1] |
| pKa | The guanidinium group is expected to have a high pKa (~13.5), remaining protonated over a wide physiological pH range. The piperazine nitrogens will have lower pKa values. | General guanidine properties |
Analytical Characterization Workflow:
A logical workflow for the characterization of a newly synthesized batch of 4-(2-Furoyl)piperazine-1-carboximidamide sulfate would involve a multi-pronged analytical approach to confirm its identity, purity, and stability.
Caption: Proposed guanidinylation reaction scheme.
Experimental Protocol:
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Dissolve 1-(2-Furoyl)piperazine (1 equivalent) in a suitable aprotic solvent such as N,N-Dimethylformamide (DMF).
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Add a base, for example, N,N-Diisopropylethylamine (DIPEA) (2-3 equivalents), to the solution.
-
To this mixture, add 1H-Pyrazole-1-carboxamidine hydrochloride (1-1.2 equivalents) portion-wise at room temperature.
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Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Salt Formation
The purified free base can then be converted to its sulfate salt to potentially improve its stability and aqueous solubility.
Experimental Protocol:
-
Dissolve the purified 4-(2-Furoyl)piperazine-1-carboximidamide in a suitable solvent such as ethanol or isopropanol.
-
Slowly add a stoichiometric amount of sulfuric acid (dissolved in the same solvent) to the solution with stirring.
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The sulfate salt should precipitate out of the solution. If not, the solution can be cooled or a less polar co-solvent can be added to induce precipitation.
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Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Potential Biological Activities and Therapeutic Applications
The hybrid structure of 4-(2-Furoyl)piperazine-1-carboximidamide sulfate suggests a range of potential biological activities. The piperazine core is a versatile scaffold found in drugs targeting the central nervous system, as well as in anti-infective and anti-cancer agents. [1][8][9]The guanidinium group is a known pharmacophore in antimicrobial and anticancer compounds. [4][5] Potential Therapeutic Areas:
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Antimicrobial Agents: A significant number of piperazine derivatives have demonstrated antibacterial and antifungal properties. [9][10]Furthermore, the guanidine moiety is a key feature of several antimicrobial agents. [4]It is plausible that the target compound could exhibit broad-spectrum antimicrobial activity.
-
Anticancer Agents: Piperazine-containing compounds have been investigated as anticancer agents, with some acting as tubulin inhibitors or targeting other cellular pathways. [11]The guanidine group can facilitate interactions with DNA, suggesting a potential mechanism for anticancer activity. [5]* Enzyme Inhibition: The furoylpiperazine moiety has been associated with the inhibition of enzymes like tyrosinase. [12]Additionally, piperazine carboxamide derivatives have been explored as inhibitors of enzymes such as α-glucosidase, which is relevant to diabetes treatment. [13][14]* CNS Disorders: Many piperazine-containing drugs are active in the central nervous system, acting on various receptors. [8][15]While the highly polar guanidinium group might limit blood-brain barrier penetration, this could be explored through further chemical modification.
Proposed In Vitro Screening Cascade:
To elucidate the biological profile of 4-(2-Furoyl)piperazine-1-carboximidamide sulfate, a tiered screening approach is recommended.
Caption: Proposed in vitro screening cascade.
Future Directions and Conclusion
The preliminary research presented in this guide suggests that 4-(2-Furoyl)piperazine-1-carboximidamide sulfate is a molecule with significant potential for further investigation. The combination of a privileged piperazine scaffold with a bioactive guanidine group warrants its synthesis and comprehensive biological evaluation.
Key future research steps should include:
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Synthesis and Characterization: The proposed synthetic route should be validated, and the compound fully characterized using modern analytical techniques.
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In Vitro Biological Evaluation: A broad screening against various biological targets, as outlined in the proposed cascade, should be undertaken to identify its primary pharmacological activities.
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Structure-Activity Relationship (SAR) Studies: Should promising activity be identified, the synthesis and testing of analogs will be crucial to optimize potency and selectivity.
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In Vivo Studies: Promising candidates from in vitro and SAR studies should be advanced to appropriate animal models to assess their efficacy and pharmacokinetic profiles.
References
-
Synthesis of some new 2-[4-(2-furoyl)-1-piperazinyl]-N-aryl/aralkyl acetamides as potent antibacterial agents. PubMed. [Link]
-
Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester. PubMed. [Link]
-
Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. PubMed Central. [Link]
-
Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype. PubMed Central. [Link]
-
Design and synthesis of a series of piperazine-1-carboxamidine derivatives with antifungal activity resulting from accumulation of endogenous reactive oxygen species. PubMed. [Link]
-
Synthesis of N-(2-Furoyl)piperazine. PrepChem.com. [Link]
-
The design and synthesis of novel, potent and orally bioavailable N-aryl piperazine-1-carboxamide CCR2 antagonists with very high hERG selectivity. PubMed. [Link]
-
Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed. [Link]
-
Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. [Link]
-
Discovery process and pharmacological characterization of 2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid [1-(R)-(3,5-bis-trifluoromethylphenyl)ethyl]methylamide (vestipitant) as a potent, selective, and orally active NK1 receptor antagonist. PubMed. [Link]
- 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions.
-
Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors. PubMed Central. [Link]
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen. [Link]
-
Synthesis of piperazine carboxamide substituted vanillin; Theoretical and experimental investigation of biological activities. Semantic Scholar. [Link]
- Process for preparing 2-(4-(2-furoyl)-piperazin-1-yl)-4-amino-6,7-dimethoxyquinazoline or its hydrochloric or hydrobromic salt.
-
A New Guanidine-Core Small-Molecule Compound as a Potential Antimicrobial Agent against Resistant Bacterial Strains. MDPI. [Link]
-
(PDF) Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors. ResearchGate. [Link]
-
United States Patent (19). Googleapis.com. [Link]
-
1-(2-Furoyl)piperazine. PubChem. [Link]
-
Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. PubMed Central. [Link]
-
Biologically active guanidine alkaloids. ScienceOpen. [Link]
-
A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. [Link]
-
The synthesis, analysis and characterisation of piperazine based drugs. Anglia Ruskin Research Online (ARRO). [Link]
-
1-(2-Furoyl)piperazine. PharmaCompass.com. [Link]
-
Drugs and bioactive molecules containing a guanidine motif (red), and.... ResearchGate. [Link]
-
Synthesis of piperazines. Organic Chemistry Portal. [Link]
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Unodc. [Link]
-
Synthesis and Pharmacological Effects of Optically Active 2-[4-(4-benzhydryl-1-piperazinyl)phenyl]-ethyl Methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate Hydrochloride. PubMed. [Link]
-
Piperazine amide derivative, preparation method therefor, and use thereof in medicine. PubChem. [Link]
-
Novel Pyridazin-3(2H)-one-Based Guanidine Derivatives as Potential DNA Minor Groove Binders with Anticancer Activity. ACS Publications. [Link]
-
1-(2-FURANYLCARBONYL)-PIPERAZINE. ChemBK. [Link]
Sources
- 1. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biologically active guanidine alkaloids – ScienceOpen [scienceopen.com]
- 7. 1-(2-Furoyl)piperazine 97 40172-95-0 [sigmaaldrich.com]
- 8. Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester: A new piperazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of some new 2-[4-(2-furoyl)-1-piperazinyl]-N-aryl/aralkyl acetamides as potent antibacterial agents [pubmed.ncbi.nlm.nih.gov]
- 11. Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biosynth.com [biosynth.com]
- 13. Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. EP0136274B1 - 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions - Google Patents [patents.google.com]
